

# Standard operating procedure for EBL-3183 stock solution

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## Compound of Interest

Compound Name: EBL-3183

Cat. No.: B15566160

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## Application Notes and Protocols: EBL-3183

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**EBL-3183** is a novel, potent, and preclinical inhibitor of metallo- $\beta$ -lactamases (MBLs), enzymes that confer resistance to a broad range of  $\beta$ -lactam antibiotics, including carbapenems.[1][2] As a member of the indole carboxylate class of inhibitors, **EBL-3183** is under investigation for its potential to restore the efficacy of existing antibiotics against multidrug-resistant Gram-negative bacteria.[3][4][5][6][7] This document provides a standard operating procedure for the preparation of an **EBL-3183** stock solution, along with detailed protocols for its application in research settings.

### Chemical Properties

Property	Value
Molecular Formula	C <sub>27</sub> H <sub>31</sub> FN <sub>4</sub> O <sub>6</sub> S
Molecular Weight	558.63 g/mol
Class	Indole Carboxylate
Mechanism of Action	Metallo- $\beta$ -Lactamase Inhibitor

# Standard Operating Procedure: EBL-3183 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **EBL-3183**. It is crucial to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

## Materials:

- **EBL-3183** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, nuclease-free microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Analytical balance

## Procedure:

- **Equilibration:** Allow the vial of **EBL-3183** powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
- **Weighing:** Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of **EBL-3183** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.59 mg of **EBL-3183**.
- **Solubilization:** Add the appropriate volume of anhydrous DMSO to the **EBL-3183** powder. For a 10 mM stock solution, if you weighed 5.59 mg, add 1 mL of DMSO.
- **Mixing:** Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20  $\mu$ L or 50  $\mu$ L) in sterile microcentrifuge tubes.
- Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

## Experimental Protocols

### Metallo- $\beta$ -Lactamase (MBL) Inhibition Assay

This protocol outlines a general method to determine the inhibitory activity of **EBL-3183** against a purified MBL enzyme, such as NDM-1 or VIM-1.

Materials:

- Purified MBL enzyme (e.g., NDM-1)
- **EBL-3183** stock solution (10 mM in DMSO)
- Carbapenem antibiotic substrate (e.g., imipenem or meropenem)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50  $\mu$ M ZnCl<sub>2</sub>)
- 96-well UV-transparent microplates
- Microplate reader capable of measuring absorbance in the UV range

Procedure:

- Preparation of Reagents:
  - Dilute the purified MBL enzyme to the desired working concentration in the assay buffer.
  - Prepare a series of dilutions of the **EBL-3183** stock solution in assay buffer. The final concentrations should typically range from nanomolar to micromolar.
  - Prepare a working solution of the carbapenem substrate in the assay buffer. The final concentration should be at or near the Michaelis constant ( $K_m$ ) for the specific MBL.

- Assay Setup:
  - In a 96-well plate, add a fixed volume of the diluted MBL enzyme to each well.
  - Add varying concentrations of the diluted **EBL-3183** to the wells. Include a positive control (enzyme only) and a negative control (assay buffer only).
  - Pre-incubate the enzyme with **EBL-3183** for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiation of Reaction:
  - Initiate the enzymatic reaction by adding the carbapenem substrate to all wells.
- Data Acquisition:
  - Immediately begin monitoring the hydrolysis of the carbapenem by measuring the decrease in absorbance at the appropriate wavelength (e.g., ~297 nm for imipenem) over time using a microplate reader.
- Data Analysis:
  - Calculate the initial reaction velocity for each concentration of **EBL-3183**.
  - Determine the percent inhibition relative to the enzyme-only control.
  - Plot the percent inhibition against the logarithm of the **EBL-3183** concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value. The IC<sub>50</sub> is the concentration of an inhibitor where the response is reduced by half.<sup>[8]</sup>

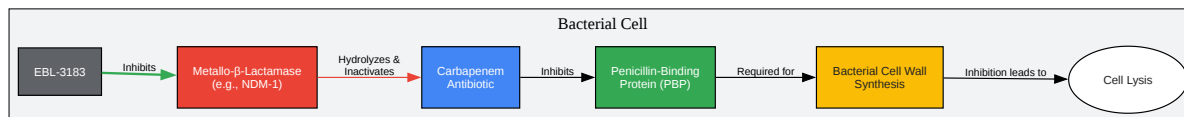
## Quantitative Data

While specific quantitative data for **EBL-3183** is not publicly available as it is in the preclinical stage, the following table presents illustrative data for related indole-2-carboxylic acid derivatives against NDM-1.<sup>[3]</sup>

Compound	Target	Assay Type	IC50
Indole-2-carboxylic acid derivatives	NDM-1	Enzymatic Inhibition	40 nM – 15 $\mu$ M
Paternal acid 1	NDM-1	Enzymatic Inhibition	Low cytotoxicity (IC50 > 50 $\mu$ M)

## Visualizations

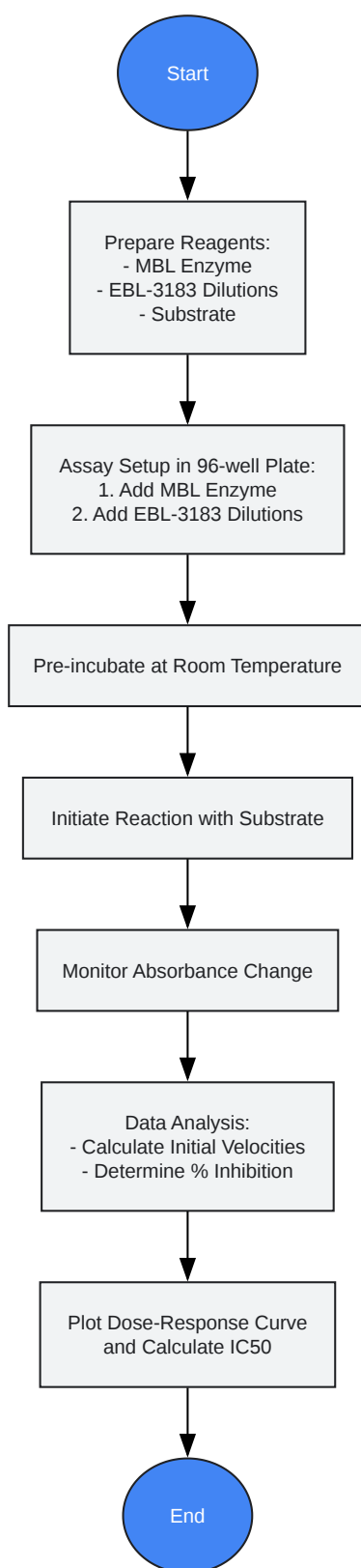
### Mechanism of Action of EBL-3183



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Caption: Mechanism of **EBL-3183** in overcoming antibiotic resistance.

## Experimental Workflow for MBL Inhibition Assay



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Caption: Workflow for determining the IC<sub>50</sub> of **EBL-3183**.

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